Methyl 7-methoxy-1H-indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of indazole derivatives has been studied using various spectroscopic techniques. For example, the crystal structure of 7-methoxy-1H-indazole, a compound closely related to the target molecule, shows that the methoxy group lies in the plane of the indazole system.Chemical Reactions Analysis
Indazole derivatives, including “Methyl 7-methoxy-1H-indazole-5-carboxylate”, show notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating. This reactivity is important in chemical synthesis and analysis.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 206.2 . It is an off-white solid . The IUPAC name is methyl 7-methoxy-1H-indazole-3-carboxylate .Safety and Hazards
“Methyl 7-methoxy-1H-indazole-5-carboxylate” is considered hazardous . It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Mechanism of Action
Target of Action
Methyl 7-methoxy-1H-indazole-5-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic derivatives. The primary targets of this compound are likely to be similar to those of other indazole derivatives, which include various receptors involved in a wide range of biological activities .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways. For example, they can inhibit the oxidation of arachidonic acid, a key step in the biosynthesis of leukotrienes, which are involved in inflammatory responses . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of 5-lipoxygenase, it could potentially reduce inflammation by decreasing the production of leukotrienes .
Properties
IUPAC Name |
methyl 7-methoxy-1H-indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-4-6(10(13)15-2)3-7-5-11-12-9(7)8/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIYVZMILPWSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NN=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.